molecular formula C11H19F2NO3 B12096050 tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B12096050
M. Wt: 251.27 g/mol
InChI Key: GBFXSKJJISVIRA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxymethyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting from commercially available starting materials.

    Introduction of the Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl group, typically through a reaction with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of two fluorine atoms and a hydroxymethyl group on the piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

GBFXSKJJISVIRA-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.